molecular formula C16H15N3O3S3 B2926398 4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 313646-72-9

4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2926398
CAS No.: 313646-72-9
M. Wt: 393.49
InChI Key: OZCWRZJOJLPDDW-UHFFFAOYSA-N
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Description

4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with dimethylsulfamoyl and thiophen-thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactionsThe thiophen-thiazolyl moiety is then attached via a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The thiophen and thiazolyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications across various scientific disciplines, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S3/c1-19(2)25(21,22)12-7-5-11(6-8-12)15(20)18-16-17-13(10-24-16)14-4-3-9-23-14/h3-10H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCWRZJOJLPDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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